Cas no 2228745-26-2 (tert-butyl N-{2-amino-1-2-methyl-4-(trifluoromethyl)phenylethyl}carbamate)

tert-butyl N-{2-amino-1-2-methyl-4-(trifluoromethyl)phenylethyl}carbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-{2-amino-1-2-methyl-4-(trifluoromethyl)phenylethyl}carbamate
- tert-butyl N-{2-amino-1-[2-methyl-4-(trifluoromethyl)phenyl]ethyl}carbamate
- EN300-1882356
- 2228745-26-2
-
- インチ: 1S/C15H21F3N2O2/c1-9-7-10(15(16,17)18)5-6-11(9)12(8-19)20-13(21)22-14(2,3)4/h5-7,12H,8,19H2,1-4H3,(H,20,21)
- InChIKey: UVKLLQAQHFLDJA-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=CC(=C(C)C=1)C(CN)NC(=O)OC(C)(C)C)(F)F
計算された属性
- せいみつぶんしりょう: 318.15551240g/mol
- どういたいしつりょう: 318.15551240g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 22
- 回転可能化学結合数: 5
- 複雑さ: 380
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 64.4Ų
tert-butyl N-{2-amino-1-2-methyl-4-(trifluoromethyl)phenylethyl}carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1882356-0.5g |
tert-butyl N-{2-amino-1-[2-methyl-4-(trifluoromethyl)phenyl]ethyl}carbamate |
2228745-26-2 | 0.5g |
$946.0 | 2023-09-18 | ||
Enamine | EN300-1882356-0.05g |
tert-butyl N-{2-amino-1-[2-methyl-4-(trifluoromethyl)phenyl]ethyl}carbamate |
2228745-26-2 | 0.05g |
$827.0 | 2023-09-18 | ||
Enamine | EN300-1882356-1.0g |
tert-butyl N-{2-amino-1-[2-methyl-4-(trifluoromethyl)phenyl]ethyl}carbamate |
2228745-26-2 | 1g |
$986.0 | 2023-06-01 | ||
Enamine | EN300-1882356-0.25g |
tert-butyl N-{2-amino-1-[2-methyl-4-(trifluoromethyl)phenyl]ethyl}carbamate |
2228745-26-2 | 0.25g |
$906.0 | 2023-09-18 | ||
Enamine | EN300-1882356-2.5g |
tert-butyl N-{2-amino-1-[2-methyl-4-(trifluoromethyl)phenyl]ethyl}carbamate |
2228745-26-2 | 2.5g |
$1931.0 | 2023-09-18 | ||
Enamine | EN300-1882356-5g |
tert-butyl N-{2-amino-1-[2-methyl-4-(trifluoromethyl)phenyl]ethyl}carbamate |
2228745-26-2 | 5g |
$2858.0 | 2023-09-18 | ||
Enamine | EN300-1882356-1g |
tert-butyl N-{2-amino-1-[2-methyl-4-(trifluoromethyl)phenyl]ethyl}carbamate |
2228745-26-2 | 1g |
$986.0 | 2023-09-18 | ||
Enamine | EN300-1882356-10g |
tert-butyl N-{2-amino-1-[2-methyl-4-(trifluoromethyl)phenyl]ethyl}carbamate |
2228745-26-2 | 10g |
$4236.0 | 2023-09-18 | ||
Enamine | EN300-1882356-5.0g |
tert-butyl N-{2-amino-1-[2-methyl-4-(trifluoromethyl)phenyl]ethyl}carbamate |
2228745-26-2 | 5g |
$2858.0 | 2023-06-01 | ||
Enamine | EN300-1882356-10.0g |
tert-butyl N-{2-amino-1-[2-methyl-4-(trifluoromethyl)phenyl]ethyl}carbamate |
2228745-26-2 | 10g |
$4236.0 | 2023-06-01 |
tert-butyl N-{2-amino-1-2-methyl-4-(trifluoromethyl)phenylethyl}carbamate 関連文献
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Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941
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Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
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5. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Valentina Guerra,Chaoying Wan,Volkan Degirmenci,Jeremy Sloan,Dimitris Presvytis,Tony McNally Nanoscale, 2018,10, 19469-19477
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
tert-butyl N-{2-amino-1-2-methyl-4-(trifluoromethyl)phenylethyl}carbamateに関する追加情報
tert-butyl N-{2-amino-1-2-methyl-4-(trifluoromethyl)phenylethyl}carbamate: A Comprehensive Overview
tert-butyl N-{2-amino-1-2-methyl-4-(trifluoromethyl)phenylethyl}carbamate is a complex organic compound with the CAS number 2228745-26-2. This compound belongs to the class of carbamates, which are widely used in various industries, including pharmaceuticals, agrochemicals, and materials science. The structure of this compound is characterized by a tert-butyl group attached to a carbamate moiety, which is further connected to an amino-substituted phenylethyl group. The presence of a trifluoromethyl group on the aromatic ring adds unique electronic properties, making this compound a subject of interest in both academic and industrial research.
The synthesis of tert-butyl N-{2-amino-1-2-methyl-4-(trifluoromethyl)phenylethyl}carbamate typically involves multi-step organic reactions. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing the number of steps and improving yield. For instance, researchers have employed palladium-catalyzed cross-coupling reactions to construct the phenylethyl fragment with high precision. The introduction of the trifluoromethyl group is often achieved through electrophilic substitution, leveraging the directing effects of existing substituents on the aromatic ring.
In terms of applications, this compound has shown potential in several areas. In pharmaceutical research, it has been investigated as a precursor for bioactive molecules with therapeutic potential. The amino group and trifluoromethyl substituent provide sites for further functionalization, enabling the creation of diverse bioisosteric analogs. Recent studies have highlighted its role in modulating enzyme activity, particularly in pathways associated with neurodegenerative diseases. Additionally, its use as an intermediate in agrochemical synthesis has been explored, with promising results in pest control applications.
The physicochemical properties of tert-butyl N-{2-amino-1-2-methyl-4-(trifluoromethyl)phenylethyl}carbamate are well-documented. Its molecular weight is approximately 367 g/mol, and it exhibits a melting point around 150°C. The compound is sparingly soluble in water but dissolves readily in organic solvents such as dichloromethane and acetonitrile. These properties make it suitable for various analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry.
From a toxicological perspective, recent studies have evaluated the safety profile of this compound. Acute toxicity tests indicate low toxicity when administered orally or dermally. However, chronic exposure studies are still underway to fully understand its long-term effects. Regulatory agencies have classified it as a substance requiring careful handling due to its potential environmental impact. Efforts are being made to develop eco-friendly synthesis routes and disposal methods to mitigate these concerns.
In conclusion, tert-butyl N-{2-amino-1-2-methyl-4-(trifluoromethyl)phenylethyl}carbamate is a versatile compound with significant potential across multiple industries. Its unique structure and functional groups make it an attractive target for further research and development. As advancements in synthetic methodologies continue to emerge, the utility of this compound is expected to expand further.
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